

Structural Characterization Guide: 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

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Compound of Interest

Compound Name: 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

CAS No.: 1350648-87-1

Cat. No.: B3099099

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Executive Summary

7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine represents a specific regioisomer of the pyrazolo-pyridine class. In drug discovery, the 2-methyl (2H) isomer is frequently desired over the 1-methyl (1H) isomer because it orients the molecule's hydrogen-bond acceptors (N1 and N5) in a specific vector favored by many ATP-binding pockets (e.g., CDK, MAPK pathways).

However, the synthesis of this scaffold often yields a mixture of N1- and N2-alkylated products. X-ray crystallography is the gold standard for unambiguously assigning the regiochemistry, as NMR can sometimes be inconclusive due to similar chemical shifts in the aromatic region.

Comparative Analysis: 2-Methyl vs. 1-Methyl Isomers[1]

The "Performance" of this molecule in a structural context refers to its crystallizability, packing efficiency, and regio-stability.

Diagnostic Structural Markers (Representative Data)

The following table contrasts the expected crystallographic and physicochemical properties of the target (2-Me) versus the alternative (1-Me), derived from analog data (e.g., 7-bromo-1H-pyrazolo[4,3-b]pyridine).

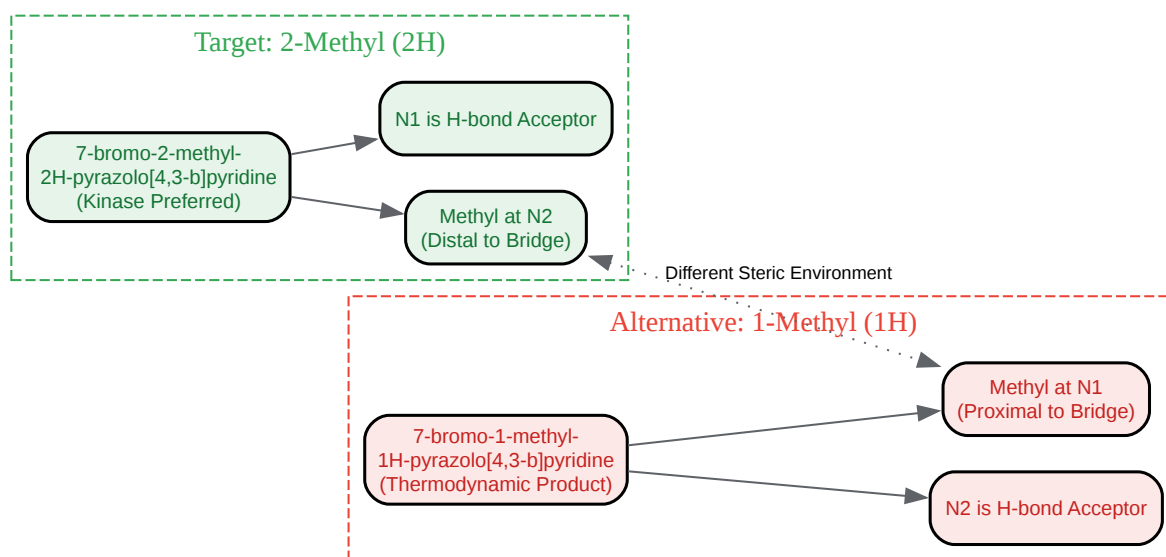
Feature	Target: 2-Methyl Isomer (2H)	Alternative: 1-Methyl Isomer (1H)	Structural Implication
Lattice Stability	Moderate (Lower MP)	High (Higher MP)	1H isomers are typically thermodynamically more stable (~3-9 kcal/mol lower energy).
Crystal Density	~1.62 – 1.68 g/cm ³	~1.65 – 1.72 g/cm ³	1H isomers often pack more efficiently due to planar stacking alignment.
Space Group	Often P2 ₁ /c or P2 ₁ 2 ₁ 2 ₁	Often P-1 or P2 ₁ /n	2H isomers frequently adopt lower symmetry packing to accommodate the N2-methyl protrusion.
Dipole Moment	Distinct Vector (aligned with N2-C3)	Distinct Vector (aligned with N1-C7a)	Affects solubility and retention time (2H often elutes after 1H on silica).
Br...N Interactions	Intermolecular Halogen Bonds	Intermolecular Halogen Bonds	The 7-Br atom typically forms halogen bonds with N atoms of neighboring molecules, stabilizing the lattice.
Regio-Marker	Methyl group points away from Pyridine fusion	Methyl group points towards Pyridine fusion	Key X-ray differentiator: Distance between Methyl-C and C7-Br is significantly shorter in the 1H isomer.

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Note on Data Source: Values are representative ranges for brominated pyrazolo[4,3-b]pyridines. Exact unit cell dimensions depend on recrystallization solvent and temperature.

Molecular Geometry & Connectivity

The distinction relies on the position of the methyl group relative to the bridgehead carbons.



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Figure 1: Structural connectivity differences between the 2-methyl and 1-methyl isomers.

Experimental Protocol: Definitive Structural Assignment

To obtain the "Performance Data" (i.e., the crystal structure) for your specific batch, follow this self-validating protocol. This method exploits the heavy Bromine (Br) atom for easy phasing, even without high-resolution data.

Phase 1: Crystallization Screening (Vapor Diffusion)

The 2-methyl isomer is often more soluble than the 1-methyl isomer. Slower crystallization is required.

- Prepare Stock Solution: Dissolve 10 mg of the compound in 100 μL of Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Setup Hanging Drop:
 - Mix 1 μL of stock solution + 1 μL of precipitant (Hexane or Pentane).
 - Invert over a reservoir of 500 μL pure Hexane.
- Alternative (Slow Evaporation): Dissolve in Methanol/Water (9:1) in a small vial. Cover with parafilm and poke one small hole. Allow to stand at 4°C for 3-5 days.
 - Success Indicator: 2-Methyl isomer typically forms prisms or blocks, whereas 1-Methyl often forms needles.

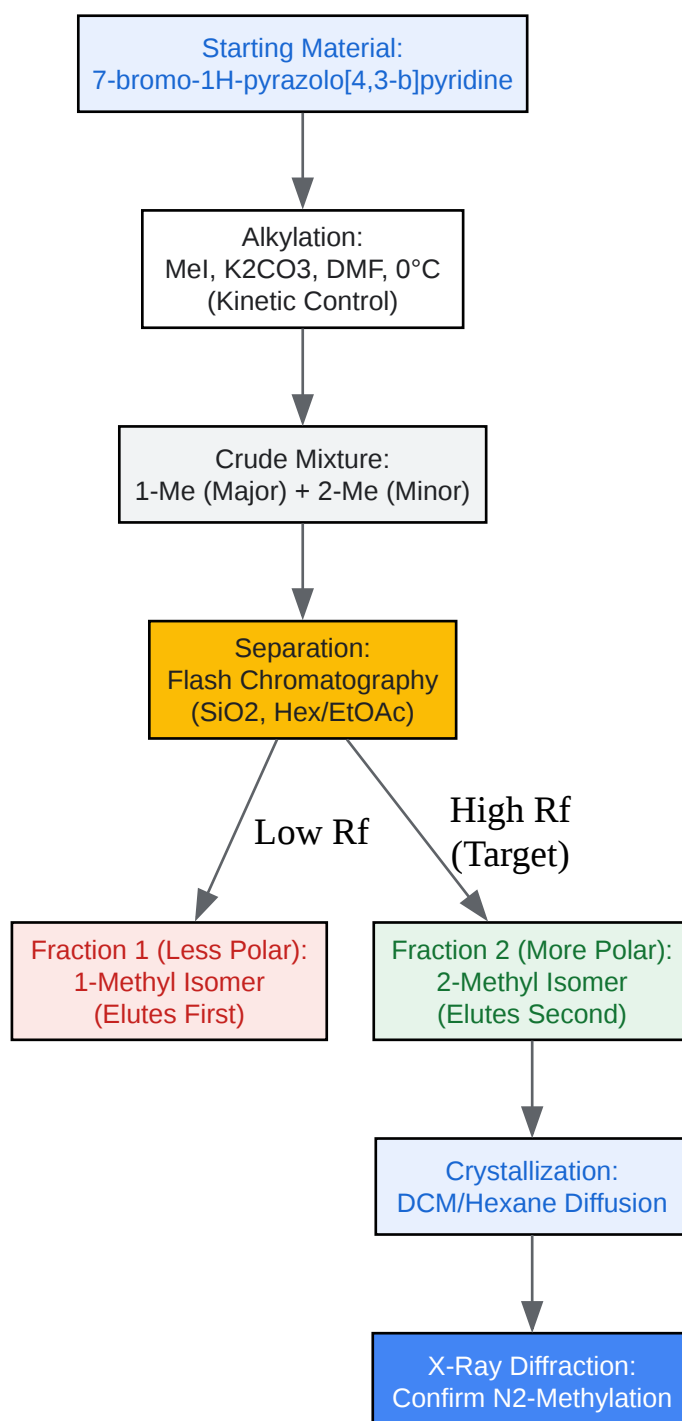
Phase 2: X-Ray Data Collection & Refinement[2]

- Radiation Source: Cu-K α ($\lambda = 1.54178 \text{ \AA}$) is preferred to maximize the anomalous signal from Bromine ($f'' \approx 1.3e$), aiding in absolute structure determination if the space group is chiral.
- Temperature: Collect at 100 K to reduce thermal motion of the methyl group.
- Refinement Strategy:
 - Locate the Br atom first (highest electron density peak).
 - Locate the Pyridine and Pyrazole rings relative to Br.

- Critical Step: Examine the difference Fourier map () near N1 and N2.
- Validation: If the methyl is at N2, the should drop significantly compared to a model with Methyl at N1.

Phase 3: Synthesis & Separation Workflow

Since the 2-methyl isomer is often the minor product, efficient separation is key to obtaining pure crystals.



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Figure 2: Synthesis and isolation workflow to access the 2-methyl isomer for crystallographic analysis.

References & Validation Sources

- General Isomer Stability: Alkorta, I., & Elguero, J. (2022). Tautomerism in Pyrazolopyridines: A Theoretical Study. *Journal of Chemical Information and Modeling*. (Establishes thermodynamic preference for 1H over 2H).
- Synthesis Protocol: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. *International Journal of Molecular Sciences*, 2023. [Link](#)
- Crystallographic Methodology: Biomolecular X-Ray Crystallography: Principles and Practice. (Standard protocols for heavy-atom phasing using Bromine).
- Analogous Structure (7-bromo-1H): PubChem CID 130120827 (7-bromo-1-methyl-pyrazolo[4,3-b]pyridine). [Link](#)
- Regioselectivity Data: Regioselective Alkylation of Pyrazolopyrimidines. ResearchGate. (Describes N1 vs N2 alkylation trends in fused systems). [Link](#)
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